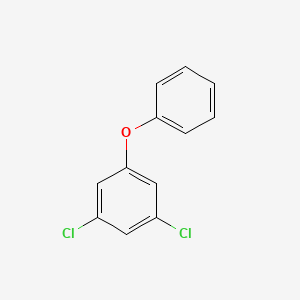
3,5-Dichlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of polychlorinated diphenyl ether, which are compounds known for their stability and resistance to degradation. These compounds have been used in various industrial applications due to their chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dichlorodiphenyl ether can be synthesized through several methods. One common method involves the reaction of 3,5-dichlorophenol with phenol in the presence of a base. The reaction typically occurs under reflux conditions with a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The base used can be potassium carbonate or sodium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol attacks the chlorinated aromatic ring, resulting in the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of quinones or chlorinated phenols.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted diphenyl ethers with various functional groups.
Aplicaciones Científicas De Investigación
3,5-Dichlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-dichlorodiphenyl ether involves its interaction with various molecular targets. It can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, disruption of cellular membranes, and interference with signal transduction pathways.
Comparación Con Compuestos Similares
3,5-Dichlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers, such as:
- 2,4-Dichlorodiphenyl ether
- 2,6-Dichlorodiphenyl ether
- 4,4’-Dichlorodiphenyl ether
These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct chemical and physical properties, such as different reactivity and stability profiles.
Propiedades
Número CAS |
24910-68-7 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
1,3-dichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H |
Clave InChI |
LEKOWSSKXYFERR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


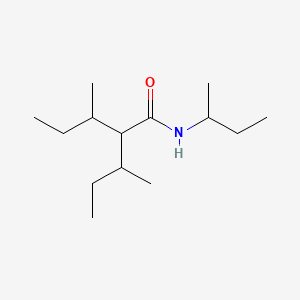


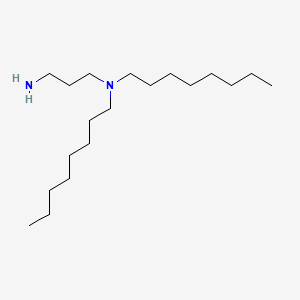


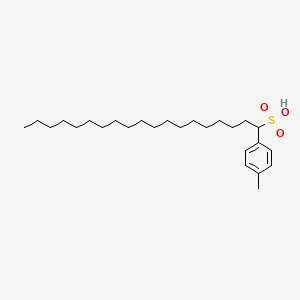
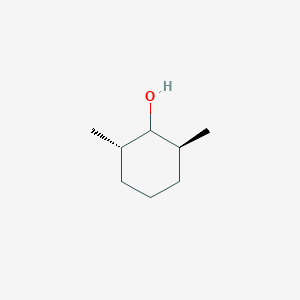
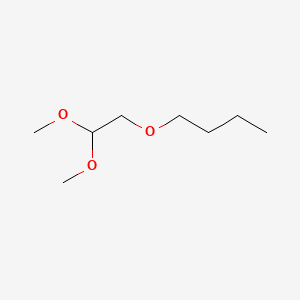

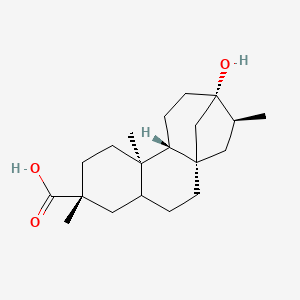
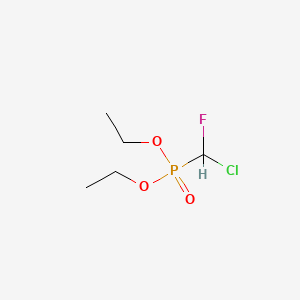
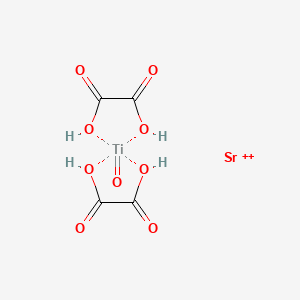
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
